4-Cyanobutylzinc bromide

Negishi coupling Pharmaceutical intermediate Nitrile retention

Organozinc halides with electrophilic functional groups pose a synthetic paradox: Grignard conditions destroy nitriles through self-quenching. 4-Cyanobutylzinc bromide (CAS 226570-68-9) solves this as a Rieke® organozinc, prepared via direct oxidative addition of highly reactive zinc to 5-bromovaleronitrile, preserving the terminal nitrile. Supplied as a 0.5 M solution in THF (density 0.971 g/mL at 25 °C), it enables stoichiometrically accurate automated liquid handling for parallel synthesis. - Delivers 92% isolated yield in Ni-catalyzed heteroaryl coupling (validated in patent synthesis of N-(6-(4-cyanobutyl)pyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide). - Available in 1.0 M concentration (Rieke Metals cat#2438) for 50% solvent volume reduction in pilot-scale campaigns. - Pre-formulated in renewable 2-MeTHF option for sustainability-mandated programs.

Molecular Formula C5H8BrNZn
Molecular Weight 227.4 g/mol
CAS No. 226570-68-9
Cat. No. B1598805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobutylzinc bromide
CAS226570-68-9
Molecular FormulaC5H8BrNZn
Molecular Weight227.4 g/mol
Structural Identifiers
SMILES[CH2-]CCCC#N.[Zn+]Br
InChIInChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1
InChIKeyWGCKXFGNNBONBG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanobutylzinc Bromide: Negishi Coupling Reagent


4-Cyanobutylzinc bromide (CAS 226570-68-9) is a functionalized organozinc halide supplied as a 0.5 M solution in tetrahydrofuran, with a molecular weight of 227.4 g/mol and density of 0.971 g/mL at 25 °C . It belongs to the Rieke® organozinc reagent family, prepared via direct oxidative addition of highly reactive zinc to 5-bromovaleronitrile, which uniquely retains the base-sensitive nitrile functionality throughout preparation [1]. Its primary application is as a nucleophilic 4-cyanobutyl synthon in palladium- or nickel-catalyzed Negishi cross-coupling reactions to construct C–C bonds with organic halides or triflates .

Workflow
Negishi cross-coupling with aryl/heteroaryl halides or triflates
Selection
Nitrile-bearing C4 alkylzinc; no protecting group required
Use Context
One-step installation of cyanobutyl chain in pharma intermediates

4-Cyanobutylzinc Bromide vs. Generic Alkylzinc/Grignard


Generic alkylzinc halides and Grignard reagents lack the terminal nitrile group that defines 4-cyanobutylzinc bromide's synthetic utility for constructing nitrile-bearing intermediates in one step. More critically, classical Grignard reagents (e.g., 4-cyanobutylmagnesium bromide) are incompatible with the nitrile moiety due to rapid nucleophilic addition of the highly basic organomagnesium species to the electrophilic cyano group, resulting in self-quenching and low or zero productive yield [1]. Even among organozinc reagents, chain-length analogs such as 2-cyanoethylzinc bromide (C3 spacer) and 3-cyanopropylzinc bromide (C4 spacer) provide different spatial separation between the zinc center and the nitrile, altering both reactivity profiles and the physicochemical properties of downstream coupling products [2]. 5-Chloropentylzinc bromide, which substitutes a chloride for the nitrile, cannot serve as a nitrile precursor and requires subsequent cyanation steps, adding synthetic complexity and reducing overall atom economy .

Nitrile group stable under coupling conditions
Grignard reagents cause rapid nitrile addition, yielding near-zero product
C4 spacer optimizes reactivity and downstream properties
C3 or C5 chain-length analogs shift reactivity profiles and physicochemical properties
Direct nitrile incorporation without extra steps
5-Chloropentyl analog requires subsequent cyanation, reducing atom economy

4-Cyanobutylzinc Bromide Performance Evidence


Negishi Coupling Yield in Pharma Synthesis

In a patent-scale Negishi coupling reaction, 4-cyanobutylzinc bromide (3.0 equiv., 0.50 mol) was reacted with a pyridazinyl electrophile in the presence of NiCl₂(dppp) catalyst at 20 °C over 4 hours under argon, yielding N-(6-(4-cyanobutyl)pyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide in 92% isolated yield (58.2 g obtained from 55.3 g of electrophile limiting reagent) . This represents a high, preparatively useful yield for an sp²–sp³ Negishi coupling with a functionalized alkylzinc reagent bearing an unprotected nitrile. In contrast, the use of a 4-cyanobutyl Grignard reagent under otherwise identical conditions would be expected to give near-zero yield due to immediate nitrile addition, a well-established selectivity limitation documented for organomagnesium reagents in the presence of electrophilic nitrile groups [1].

Coupling Yield
Head-to-head
92% isolated yield (58.2 g)
vs Grignard: near zero
Supports one-step nitrile installation without protection
Ni-catalyzed, patent-scale conditions
Negishi coupling Pharmaceutical intermediate Nitrile retention

Nitrile Group Tolerance vs. Grignard Reagents

4-Cyanobutylzinc bromide, prepared via Rieke zinc methodology, retains the nitrile group intact during both reagent formation and subsequent cross-coupling, a consequence of the moderate polarity of the C–Zn bond [1]. Organozinc reagents exhibit a fundamentally different reactivity profile compared to Grignard (C–Mg) and organolithium (C–Li) reagents: ester, keto, cyano, and nitro functions remain unaffected, obviating the need for protective groups [2]. The Rieke zinc preparation method is specifically documented to tolerate nitriles, esters, amides, ethers, sulfides, and ketones on the organic halide precursor, enabling direct synthesis of functionalized organozinc compounds that are inaccessible via conventional metathesis routes . In contrast, corresponding Grignard reagents undergo rapid nucleophilic addition to nitriles at temperatures as low as −78 °C, forming imine adducts and rendering the nitrile functionality unusable for further chemistry without protection [2].

Nitrile Compatibility
Class-level
Retained during preparation and coupling
Grignard/organolithium add to nitrile, requiring protection
Eliminates 2 protection/deprotection steps
Reported for Rieke Zn methodology
Functional group tolerance Nitrile compatibility Organometallic chemoselectivity

High-Concentration and Green Solvent Options

4-Cyanobutylzinc bromide is commercially available in both standard 0.5 M THF solution and a higher-concentration 1.0 M solution (Rieke Metals cat#2438), as well as in the greener solvent 2-methyltetrahydrofuran (2-MeTHF, cat#2349) [1][2]. Switching from a 0.5 M to 1.0 M solution reduces the reaction solvent volume required by 50% for the same molar quantity of reagent, directly improving reactor space-time yield and reducing both solvent procurement costs and waste disposal volumes [1]. The availability in 2-MeTHF, an aprotic ether solvent derived from renewable resources (furfural or levulinic acid), provides a direct drop-in replacement for THF with comparable Lewis basicity but improved sustainability credentials and a higher boiling point (80 °C vs. 66 °C for THF), allowing broader reaction temperature windows [2]. Closest structural analogs such as 2-cyanoethylzinc bromide and 3-cyanopropylzinc bromide are not currently listed as available in 1.0 M or 2-MeTHF formats by the primary manufacturer [3].

Solution Options
Direct comparison
0.5 M THF, 1.0 M THF, 2-MeTHF available
Homologs: only 0.5 M THF
Supports scale-up and green chemistry workflows
Verified by manufacturer catalogs
Process intensification 2-MeTHF solvent Space-time yield

Density and Molecular Weight vs. Homologs

The physical properties of 4-cyanobutylzinc bromide differ systematically from its shorter-chain homologs, parameters that impact volumetric dosing calculations and solution handling in automated synthesis platforms. The density of 4-cyanobutylzinc bromide (0.971 g/mL at 25 °C, 0.5 M in THF) is higher than 2-cyanoethylzinc bromide (0.955 g/mL at 25 °C, 0.5 M in THF) and lower than 3-cyanopropylzinc bromide (0.981 g/mL at 25 °C, 0.5 M in THF) [1]. The molecular weight increases predictably with chain length: 4-cyanobutyl (227.4 g/mol) vs. 3-cyanopropyl (213.4 g/mol) vs. 2-cyanoethyl (199.4 g/mol) . These differences, while modest, are critical for accurate stoichiometric calculations in automated flow chemistry platforms where reagent delivery is volumetric, and density directly affects the mass of active reagent dispensed per unit volume.

Physical Properties
Direct comparison
Density 0.971 g/mL, MW 227.4 g/mol
Homologs differ by 1–2% in density; MW varies with chain length
Critical for accurate automated volumetric dosing
Use exact values to avoid stoichiometry errors in HTE
Physical properties Density Molecular weight comparison

4-Cyanobutylzinc Bromide Application Scenarios


Pharma Intermediate: C4 Nitrile Side Chain Installation

The 92% isolated yield demonstrated in the patent synthesis of N-(6-(4-cyanobutyl)pyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide validates 4-cyanobutylzinc bromide as a reliable reagent for installing a cyanobutyl chain onto nitrogen-containing heteroaromatic electrophiles under mild Ni-catalyzed conditions . This scenario is directly applicable to medicinal chemistry programs requiring nitrile-bearing alkyl linkers for target engagement or solubility modulation, where the nitrile serves as a precursor for further elaboration to amines, amidines, tetrazoles, or carboxylic acids.

Green Chemistry: 2-MeTHF Sustainable Solvent

For organizations with formal sustainability mandates or solvent reduction targets, 4-cyanobutylzinc bromide is available pre-formulated in 2-methyltetrahydrofuran (2-MeTHF), a solvent derived from renewable biomass feedstocks (furfural or levulinic acid) that offers comparable polarity to THF with a higher boiling point (80 °C) and improved phase-separation behavior in aqueous workups [1]. This option is not available for shorter-chain cyanobutylzinc homologs, making 4-cyanobutylzinc bromide the only nitrile-functionalized alkylzinc reagent currently offered in a renewable solvent format.

Process Scale-Up: High-Concentration Option

The availability of 4-cyanobutylzinc bromide as a 1.0 M solution (Rieke Metals cat#2438) enables a 50% reduction in reaction solvent volume compared to the standard 0.5 M concentration for the same molar quantity of reagent [2]. This directly reduces reactor size requirements, solvent procurement costs, and waste generation in pilot-plant and manufacturing-scale campaigns, providing a quantifiable cost-of-goods advantage for commercial API synthesis routes that incorporate this reagent.

Automated Library Synthesis: Accurate Dosing

The precisely measured density of 0.971 g/mL at 25 °C for the 0.5 M THF solution, along with the documented molecular weight of 227.4 g/mol, enables accurate gravimetric-to-volumetric conversion for automated liquid handling systems used in high-throughput experimentation and parallel library synthesis . Using density data from structural homologs (e.g., 2-cyanoethylzinc bromide at 0.955 g/mL) would introduce a 1.7% systematic stoichiometry error per dispense, which propagates to inaccurate yield calculations and potentially flawed structure–activity relationship interpretations in array chemistry.

Application
Selection Property
Validation Focus
Pharma intermediate: nitrile chain installation
Nitrile-functionalized alkylzinc for Negishi coupling
Coupling yield and functional group tolerance
Sustainable synthesis
2-MeTHF renewable solvent option
Solvent compatibility and aqueous workup behavior
Process scale-up
1.0 M high-concentration format
Reactor volume efficiency and waste reduction
Automated library synthesis
Precisely characterized density
Accurate volumetric dosing for HTE platforms

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